molecular formula C21H27ClN6O2 B2496584 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione CAS No. 578744-09-9

8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2496584
CAS RN: 578744-09-9
M. Wt: 430.94
InChI Key: ZWHCMCUJSHPCFE-UHFFFAOYSA-N
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Description

8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain sensation, inflammation, and neuronal signaling. 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione binds to cannabinoid receptors, CB1 and CB2, located throughout the body, and activates them. This activation leads to a decrease in the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.
Biochemical and Physiological Effects:
8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain sensation, reduce inflammation, and protect against neuronal damage. 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione has also been shown to have anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, which allows for precise control over its effects. 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione also has a long half-life, which allows for sustained effects over a prolonged period. However, 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione is a synthetic compound and may not fully mimic the effects of endogenous cannabinoids. Additionally, the use of 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione in lab experiments may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione. One area of interest is the development of novel therapeutic applications for 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione, such as in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential side effects of 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione, particularly on the endocannabinoid system and other physiological processes. Finally, further research is needed to fully understand the mechanism of action of 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione and its effects on the body.
In conclusion, 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione has several advantages for lab experiments, but further research is needed to fully understand its effects on the body and its potential therapeutic applications.

Scientific Research Applications

8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and epilepsy.

properties

CAS RN

578744-09-9

Product Name

8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.94

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-5-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)16-8-6-7-15(22)14-16/h6-8,14H,3-5,9-13H2,1-2H3,(H,24,29,30)

InChI Key

ZWHCMCUJSHPCFE-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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